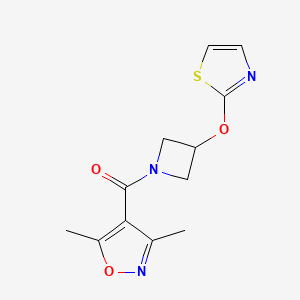

(3,5-Dimethylisoxazol-4-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(3,5-Dimethylisoxazol-4-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone” is a heterocyclic compound of interest in both industry and scientific research. It has been studied for its potential in cancer therapy, particularly in the treatment of TNBC .

Synthesis Analysis

This compound has been synthesized as part of a study that designed and synthesized 94 derivatives of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one to evaluate their inhibitory activities against BRD4 .Molecular Structure Analysis

The structure of this compound has been determined by single crystal X-ray diffraction . The B3LYP method was used to calculate the optimized structure of the molecule by DFT using the 6-311+G(2d,p) basis set .Chemical Reactions Analysis

The compound has been evaluated for its inhibitory activities against BRD4 . Notably, compound DDT26, a derivative of this compound, exhibited the most potent inhibitory effect on BRD4 .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Research in organic synthesis often focuses on the development of novel compounds with potential applications in drug discovery and material science. Compounds with structural features similar to "(3,5-Dimethylisoxazol-4-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone" are synthesized to explore their chemical reactivity, pharmacological potential, and as intermediates in the synthesis of more complex molecules. For example, studies have demonstrated the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, showcasing efficient methods for creating pharmacologically active compounds (Mistry & Desai, 2006).

Pharmacological Evaluation

The biological activities of synthesized compounds, such as antibacterial, antifungal, and anticonvulsant properties, are a significant area of interest. For instance, novel synthesized compounds have been evaluated for their in vitro antibacterial and antifungal activity, indicating the potential for developing new therapeutic agents (Rajasekaran, Murugesan, & Anandarajagopal, 2006).

Anticancer and Antimicrobial Potential

Research into the anticancer and antimicrobial potential of new compounds is crucial for discovering novel treatments. Studies on novel pyrazole derivatives, for example, have highlighted their promising in vitro antimicrobial and anticancer activity, suggesting these compounds as potential leads for drug development (Hafez, El-Gazzar, & Al-Hussain, 2016).

Material Science Applications

The development of new materials with specific chemical and physical properties is another application area. Silver complexes based on novel organic ligands have shown significant antitumor activity, providing insights into the design of new chemotherapeutic tools relevant to cancer management (Pellei et al., 2023).

Mechanistic Studies and Molecular Modeling

Understanding the mechanisms of action and the molecular modeling of compounds provides deeper insights into their potential uses. For instance, the synthesis and biological evaluation of novel chemical entities for the inhibition of monoamine oxidases offer valuable information for treating neurodegenerative disorders (Abbas et al., 2017).

Wirkmechanismus

Target of Action

Similar compounds have been found to interact withBromodomain-containing protein 4 (BRD4) . BRD4 is a protein that binds acetylated histones and non-histones, influencing gene transcription, cell cycle regulation, and apoptosis .

Mode of Action

One derivative, ddt26, has been shown to exhibit a potent inhibitory effect on brd4 . This suggests that the compound may interact with its targets, such as BRD4, leading to changes in gene transcription and cell cycle regulation .

Biochemical Pathways

Given its potential interaction with brd4, it may influence pathways related to gene transcription and cell cycle regulation .

Result of Action

The derivative ddt26 has demonstrated significant anti-proliferative activity against both tnbc cell lines and mcf-7 cells . This suggests that the compound may have similar effects, potentially inhibiting cell proliferation in certain cancer types .

Eigenschaften

IUPAC Name |

(3,5-dimethyl-1,2-oxazol-4-yl)-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3S/c1-7-10(8(2)18-14-7)11(16)15-5-9(6-15)17-12-13-3-4-19-12/h3-4,9H,5-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWPRMISHBVPMQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)N2CC(C2)OC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-Nitrobenzylidene)amino]benzenesulfonamide](/img/structure/B2953789.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride](/img/structure/B2953793.png)

![5,7-dimethyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2953802.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2953806.png)

![2-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)benzaldehyde](/img/structure/B2953807.png)

![7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-propyl-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![3,4-Dimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2953812.png)